molecular formula C17H18N2O2 B8076873 trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylicacid

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylicacid

Cat. No.: B8076873
M. Wt: 282.34 g/mol
InChI Key: ODRRVZPMIQRONE-CVEARBPZSA-N
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Description

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is characterized by a pyrrolidine ring substituted with a phenyl group and a pyridin-2-ylmethyl group, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with phenyl and pyridin-2-ylmethyl substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-purity trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid include:

Uniqueness

The uniqueness of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid (CAS No. 1422948-25-1) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C17H18N2O2), exhibits properties that may be beneficial in pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects.

The molecular weight of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is 282.34 g/mol. It is often noted for its structural features, including a pyridine ring and a carboxylic acid group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
CAS Number1422948-25-1
Physical FormPale-yellow to yellow-brown solid

Antibacterial Activity

Recent studies have indicated that compounds in the pyrrolidine class exhibit significant antibacterial properties. In vitro tests have shown that various derivatives, including those similar to trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid, possess activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain pyrrolidine derivatives against these bacteria, demonstrating robust antibacterial activity . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Antifungal Activity

In addition to antibacterial properties, trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid may also exhibit antifungal activity. Similar alkaloid compounds have been shown to inhibit fungal growth in various assays. Specific studies are needed to elucidate the antifungal efficacy of this compound directly; however, its structural analogs have demonstrated promising results against fungal pathogens.

Therapeutic Potential

The potential therapeutic applications of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid extend beyond antimicrobial activity. Research indicates that pyrrolidine derivatives may influence neurotransmitter systems, particularly in the context of neuropsychiatric disorders. For instance, modifications in the pyrrolidine structure can enhance binding affinities to dopamine receptors, which may be beneficial in treating conditions like schizophrenia or depression .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activities of various pyrrolidine derivatives, with trans-4-Phenyl derivatives showing superior activity against E. coli and S. aureus compared to other tested compounds .
  • Neuropharmacological Effects : Research focusing on the interaction of pyrrolidine compounds with dopamine receptors suggests that structural variations can significantly impact their therapeutic profiles . This opens avenues for developing new treatments for mood disorders.
  • Synthesis and Modifications : The synthesis of trans-4-Phenyl derivatives has been optimized to enhance biological activity while minimizing side effects . This includes modifications aimed at improving solubility and receptor selectivity.

Properties

IUPAC Name

(3R,4S)-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRVZPMIQRONE-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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